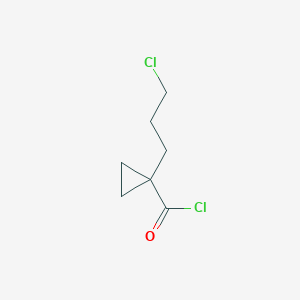
1-(3-Chloropropyl)cyclopropane-1-carbonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)cyclopropane-1-carbonylchloride is a chemical compound with the molecular formula C7H10Cl2O and a molecular weight of 181.0597 . It is characterized by the presence of a cyclopropane ring substituted with a 3-chloropropyl group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-(3-Chloropropyl)cyclopropane-1-carbonylchloride typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method involves the reaction of cyclopropane-1-carboxylic acid with thionyl chloride to form cyclopropane-1-carbonyl chloride, which is then reacted with 3-chloropropylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(3-Chloropropyl)cyclopropane-1-carbonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: Reduction of the carbonyl chloride group can lead to the formation of corresponding alcohols or amines.
Oxidation Reactions: Oxidation of the cyclopropane ring can result in the formation of ring-opened products.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Chloropropyl)cyclopropane-1-carbonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloropropyl)cyclopropane-1-carbonylchloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying other compounds and studying their interactions.
類似化合物との比較
1-(3-Chloropropyl)cyclopropane-1-carbonylchloride can be compared with other cyclopropane derivatives such as cyclopropane-1-carboxylic acid and cyclopropane-1-carbonyl chloride. While these compounds share the cyclopropane ring structure, the presence of the 3-chloropropyl group and the carbonyl chloride group in this compound gives it unique reactivity and applications. Similar compounds include:
- Cyclopropane-1-carboxylic acid
- Cyclopropane-1-carbonyl chloride
- 3-Chloropropylamine
These compounds differ in their functional groups and reactivity, making this compound a distinct and valuable compound in chemical research.
特性
分子式 |
C7H10Cl2O |
|---|---|
分子量 |
181.06 g/mol |
IUPAC名 |
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2 |
InChIキー |
VMNSUZDLANMALX-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCCCl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




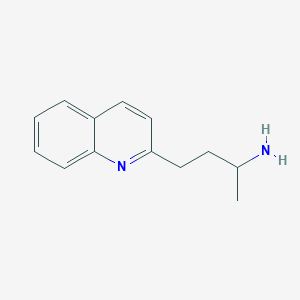
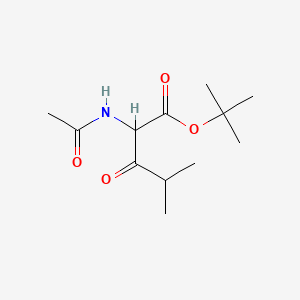
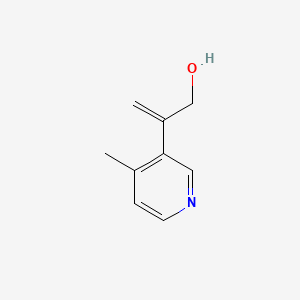
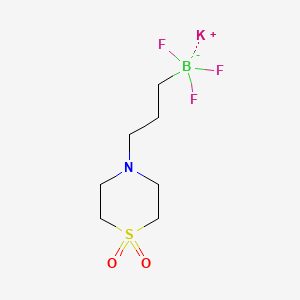

![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)
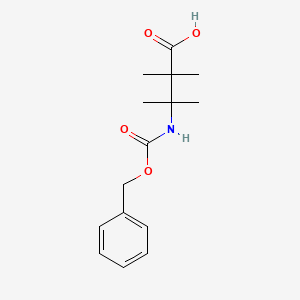
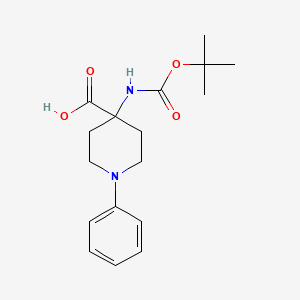

![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)
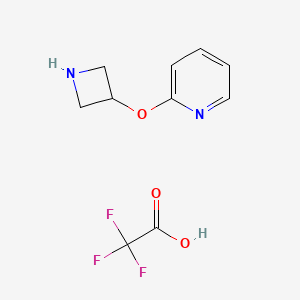
![2-{6-[2-(Propan-2-yloxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13565027.png)
